molecular formula C16H14BrNO3 B258641 4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B258641
M. Wt: 348.19 g/mol
InChI Key: IUJZEMAUWLEBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BMD-104, and it is a potent and selective inhibitor of the protein-protein interaction between the BRD4 bromodomain and acetylated histones. In

Mechanism of Action

BMD-104 exerts its biological effects by selectively inhibiting the interaction between the BRD4 bromodomain and acetylated histones. This interaction is critical for the regulation of gene expression and is often dysregulated in cancer cells. By inhibiting this interaction, BMD-104 can disrupt the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BMD-104 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. The compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, BMD-104 has been shown to activate the unfolded protein response (UPR), which is a cellular stress response that is activated in response to the accumulation of misfolded proteins. The UPR plays a critical role in maintaining cellular homeostasis and has been implicated in several diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMD-104 is its potent and selective inhibition of the BRD4 bromodomain. This selectivity reduces the likelihood of off-target effects and makes BMD-104 a valuable tool for studying the role of the BRD4 bromodomain in cancer and other diseases. However, one limitation of BMD-104 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on BMD-104. One area of interest is the development of more potent and selective inhibitors of the BRD4 bromodomain. Another area of interest is the investigation of the role of the BRD4 bromodomain in other diseases, such as cardiovascular disease and diabetes. Finally, there is a need for further studies on the pharmacokinetics and toxicity of BMD-104 to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of BMD-104 involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis is the preparation of the starting material, 8-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-bromoaniline to yield BMD-104. The final product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

BMD-104 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-104 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, BMD-104 has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-bromo-N-(8-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

4-bromo-N-(5-methyl-2,3-dihydro-1,4-benzodioxin-7-yl)benzamide

InChI

InChI=1S/C16H14BrNO3/c1-10-8-13(9-14-15(10)21-7-6-20-14)18-16(19)11-2-4-12(17)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

IUJZEMAUWLEBKL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=CC2=C1OCCO2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.